2-Methylguanosine

Beschreibung

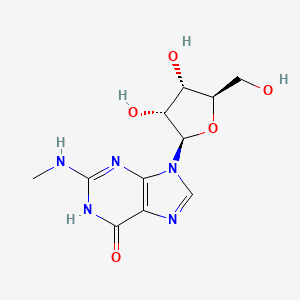

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-12-11-14-8-5(9(20)15-11)13-3-16(8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15,20)/t4-,6-,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEHROROQDYRAW-KQYNXXCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943960 |

Source

|

| Record name | 2-(Methylimino)-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 2-Methylguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2140-77-4 |

Source

|

| Record name | N2-Methylguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylimino)-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-METHYLGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T7B5IAN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Unveiling of a "Minor" Player: A Technical History of 2-Methylguanosine's Discovery in tRNA

For decades, the intricate dance of protein synthesis was understood in broad strokes. The blueprint, DNA, was transcribed into a messenger, mRNA, which was then translated into the proteins that form the very fabric of life. At the heart of this translation process lay a crucial adaptor molecule, transfer RNA (tRNA), responsible for ferrying the correct amino acids to the ribosome. Yet, the precise chemical nature of this adaptor remained shrouded in mystery. It was within the quest to decipher the structure of tRNA that a fascinating new layer of biological complexity was uncovered: a world of modified nucleosides, including the unassuming yet vital 2-Methylguanosine (m2G).

This in-depth technical guide chronicles the historical discovery of m2G in tRNA, tracing the pioneering experimental work that first brought this modified nucleoside to light. We will delve into the logic behind the experimental choices of the era, reconstruct the key protocols, and explore the evolution of our understanding of m2G's role, from a mere structural curiosity to a key modulator of tRNA function.

The Dawn of RNA Sequencing: A Glimpse into a Modified World

The mid-20th century was a period of fervent discovery in molecular biology. The double helical structure of DNA had been unveiled, and the central dogma was taking shape. However, the sequence of a nucleic acid had never been determined. The relatively small size of tRNA, typically 70-90 nucleotides, made it a prime candidate for this monumental undertaking.[1]

In 1965, Robert W. Holley and his team at Cornell University achieved a landmark in scientific history: the complete sequencing of an alanine tRNA isolated from yeast.[2][3] This groundbreaking work, which would later earn Holley a share of the Nobel Prize in Physiology or Medicine in 1968, not only revealed the primary structure of a nucleic acid for the first time but also provided the first concrete evidence of a diverse array of "unusual" or modified nucleosides within its sequence.[3][4] Among these was 2-Methylguanosine (m2G).

The discovery was not a single, serendipitous event but the culmination of years of meticulous and painstaking work. The core challenge lay in breaking down the tRNA molecule into manageable fragments, determining the sequence of these fragments, and then logically reassembling them to deduce the sequence of the entire molecule.

The Experimental Gauntlet: Isolating and Identifying 2-Methylguanosine

Holley's approach was a testament to the ingenuity of biochemical techniques of the time. It involved a multi-step process of purification, enzymatic digestion, and chromatographic separation. The identification of each nucleoside, including the novel m2G, relied on a careful comparison of its chemical properties to known standards.

Purification of Alanine tRNA

The journey began with the daunting task of isolating a pure species of tRNA from a complex cellular milieu. Holley's team utilized a counter-current distribution technique to enrich for alanine-accepting tRNA from a bulk yeast tRNA preparation.[5] This method, though laborious, was crucial for obtaining a homogenous sample, a prerequisite for accurate sequencing.

The "Snip and Separate" Strategy: Enzymatic Digestion and Chromatography

With a purified sample of alanine tRNA in hand, the next step was to break it down into smaller, overlapping fragments. This was achieved using two different ribonucleases with distinct specificities:

-

Pancreatic Ribonuclease: This enzyme cleaves the RNA chain after pyrimidine nucleotides (cytidine and uridine).

-

Takadiastase Ribonuclease T1: This enzyme specifically cleaves after guanosine and inosine nucleotides.

By using these two enzymes in separate experiments, Holley's team generated two different sets of oligonucleotide fragments. The genius of this approach lay in the overlapping sequences produced, which would later serve as the key to assembling the final sequence puzzle.

The resulting fragments were then separated using a combination of ion-exchange chromatography on DEAE-cellulose columns and paper electrophoresis .[6] These techniques separated the fragments based on their size and charge, allowing for their individual isolation.

The Moment of Truth: Characterizing the "Unusual" Nucleoside

Once the small oligonucleotide fragments were isolated, they were subjected to further analysis to determine their constituent nucleosides. This involved complete enzymatic digestion of the fragments into individual nucleosides using enzymes like snake venom phosphodiesterase, followed by their separation and identification.

It was during this meticulous analysis that 2-Methylguanosine was discovered. The identification of this novel nucleoside was a process of elimination and careful comparison, relying on two primary techniques:

-

Paper Chromatography: The digested nucleosides were spotted onto specialized chromatography paper and subjected to a solvent system. Each nucleoside would migrate a characteristic distance, allowing for its separation from the canonical A, U, G, and C, as well as other known modified nucleosides. The position of the "unknown" spot corresponding to m2G was consistently different from that of guanosine and other known methylated guanosines.

-

UV Spectrophotometry: After elution from the chromatogram, the UV absorption spectrum of the unknown nucleoside was measured. The spectrum of 2-Methylguanosine exhibits a characteristic profile that is distinct from that of guanosine, providing a crucial piece of identifying evidence. The methylation at the N2 position of the guanine base causes a subtle but measurable shift in the absorption maxima and minima compared to the unmodified guanosine.

By comparing the chromatographic behavior and UV spectra of the unknown nucleoside with those of synthetically prepared 2-Methylguanosine, Holley and his team could definitively confirm its identity.

The following table summarizes the key experimental stages in the discovery of m2G in tRNA:

| Experimental Stage | Technique(s) Employed | Rationale and Causality |

| tRNA Purification | Counter-current distribution | To isolate a homogenous sample of alanine tRNA from a complex mixture of cellular RNAs, which was essential for accurate sequencing. |

| Fragmentation | Enzymatic digestion with Pancreatic Ribonuclease and Takadiastase Ribonuclease T1 | To generate two distinct sets of smaller, overlapping oligonucleotide fragments, providing the necessary information for sequence reconstruction. |

| Fragment Separation | Ion-exchange chromatography (DEAE-cellulose), Paper electrophoresis | To separate the oligonucleotide fragments based on their size and charge, allowing for the isolation of individual fragments for further analysis. |

| Nucleoside Identification | Paper chromatography, UV Spectrophotometry | To separate the individual nucleosides from digested fragments and identify them based on their unique chromatographic mobility and UV absorption spectra, leading to the discovery of the novel 2-Methylguanosine. |

Reconstructing the Past: A Step-by-Step Protocol for the Identification of m2G in a tRNA Hydrolysate

To truly appreciate the technical rigor of this discovery, let us reconstruct a plausible, step-by-step protocol for the identification of 2-Methylguanosine from a purified tRNA sample, based on the methodologies of the era.

Protocol: Identification of 2-Methylguanosine in a tRNA Hydrolysate via Paper Chromatography and UV Spectrophotometry

-

Enzymatic Digestion of tRNA:

-

To a solution of purified tRNA (e.g., 1 mg/mL in a suitable buffer), add a mixture of snake venom phosphodiesterase and bacterial alkaline phosphatase.

-

Incubate the reaction at 37°C for 2-4 hours to ensure complete hydrolysis of the tRNA into its constituent nucleosides.

-

Terminate the reaction by heat inactivation or addition of a denaturing agent.

-

-

Two-Dimensional Paper Chromatography:

-

Spot the nucleoside hydrolysate onto a corner of a large sheet of Whatman No. 1 chromatography paper.

-

Develop the chromatogram in the first dimension using a solvent system such as isobutyric acid:0.5 M NH4OH (5:3, v/v). Allow the solvent to run for 16-18 hours.

-

Air-dry the chromatogram thoroughly in a fume hood.

-

Rotate the paper 90 degrees and develop in the second dimension using a different solvent system, for example, isopropanol:concentrated HCl:water (170:41:39, by volume). Allow the solvent to run for 12-15 hours.

-

Air-dry the chromatogram completely.

-

-

Visualization and Elution:

-

Visualize the separated nucleoside spots under a UV lamp (254 nm). The nucleosides will appear as dark spots against a fluorescent background.

-

Circle the spots corresponding to the four canonical nucleosides (A, U, G, C) and any "minor" or "unusual" spots, including the one suspected to be 2-Methylguanosine.

-

Carefully excise the spot corresponding to the putative m2G.

-

Elute the nucleoside from the paper by incubating the excised piece in a small volume of distilled water or a dilute buffer (e.g., 0.01 M HCl) overnight.

-

-

UV Spectrophotometric Analysis:

-

Measure the UV absorption spectrum of the eluted nucleoside from 220 nm to 300 nm using a spectrophotometer.

-

Record the wavelengths of maximum and minimum absorbance.

-

Compare the obtained spectrum with the known UV absorption spectrum of a pure, synthetic 2-Methylguanosine standard. A match in the spectral characteristics confirms the identity of the isolated nucleoside.

-

The following diagram illustrates the workflow for the identification of 2-Methylguanosine in the 1960s.

Sources

An In-depth Technical Guide to the Early Research on 2-Methylguanosine (m²G) Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Post-transcriptional modifications of RNA are fundamental to the regulation of gene expression, providing a layer of chemical diversity beyond the canonical four nucleosides. Among the over 170 known modifications, N²-methylguanosine (m²G) was one of the earlier modified nucleosides to be identified, primarily within stable non-coding RNAs such as transfer RNA (tRNA) and ribosomal RNA (rRNA). This technical guide provides a detailed exploration of the foundational research that established our initial understanding of m²G's function. We will delve into the historical context of its discovery, its critical role in maintaining the structural integrity of tRNA, and its hypothesized contributions to ribosome function. This guide emphasizes the causality behind early experimental designs and provides a detailed protocol for a classic analytical technique, offering field-proven insights for contemporary researchers building upon this foundational knowledge.

The Dawn of Modified Nucleosides: A Historical Context

The study of RNA modification began in earnest in the late 1950s.[1] Early researchers, using techniques like paper chromatography and UV spectrophotometry, discovered that RNA was not merely a simple polymer of A, U, G, and C.[2] They identified "minor" or "rare" nucleosides, revealing a previously unimagined complexity.[3] These discoveries, particularly in abundant and stable molecules like tRNA and rRNA, sparked decades of investigation into their biogenesis and function.[1] The initial challenge was significant; identifying these modifications and the enzymes responsible was a slow process, often hampered by the low abundance of the modifying enzymes.[3] This era laid the groundwork for understanding how chemical modifications could fine-tune the structure and function of RNA molecules.

Identification and Distribution of N²-methylguanosine (m²G)

N²-methylguanosine (m²G) and its doubly methylated counterpart, N²,N²-dimethylguanosine (m²₂G), were identified over five decades ago.[4][5] Early analysis revealed that these modifications were not randomly distributed but occurred at specific, conserved positions within RNA molecules.

In Transfer RNA (tRNA):

In tRNA, m²G is predominantly found at key architectural junctions.[4] The most conserved locations include:

-

Position 10: Located in the D-stem.

-

Position 26: Found at the crucial junction between the D-stem and the anticodon stem.[4][6]

The specific and conserved placement of m²G at these hinge points strongly suggested a primary role in establishing and maintaining the precise three-dimensional, L-shaped structure of mature tRNA, which is essential for its function in translation.[4]

Caption: Cloverleaf structure of tRNA highlighting common m²G and m²₂G locations.

In Ribosomal RNA (rRNA):

The study of rRNA modifications historically lagged behind that of tRNA due to the larger size and complexity of the ribosome.[7] However, early research also identified m²G within rRNA. These modifications were often found clustered in functionally critical regions of the ribosome, such as the peptidyl transferase center (PTC) and the subunit interface.[6] This localization led to the hypothesis that m²G methylation serves a structural purpose, perhaps by preventing non-canonical base pairing or creating hydrophobic contacts essential for interactions with ribosomal proteins or other RNA domains.[6]

Core Functional Hypothesis: A Structural Stabilizer

The primary function attributed to m²G from early research was the stabilization of RNA tertiary structure. This hypothesis was driven by the location of these modifications at key structural junctions.

-

Preventing Misfolding: The addition of a methyl group to the N² position of guanosine alters its hydrogen bonding potential. While a single methylation (m²G) does not drastically change Watson-Crick pairing, the double methylation (m²₂G) at position 26 eliminates the ability of the N² amine to act as a hydrogen bond donor, thus preventing G-C pairing.[6] This was proposed to be a mechanism to prevent the tRNA from adopting an alternative, inactive conformation. In this sense, the enzyme that installs the modification can be seen as an "RNA chaperone," ensuring the correct fold.[6]

-

Maintaining the L-Shape Architecture: The global L-shaped structure of tRNA is maintained by tertiary interactions between nucleotides that are distant in the secondary structure. Interactions involving the D-loop and variable loop are critical. Specifically, the base pair between G10 and C25, and the interaction between m²₂G26 and A44 are crucial for maintaining this architecture.[4] Early biophysical studies sought to understand how these modifications contributed to the overall stability of the molecule. Interestingly, thermodynamic studies later showed that substituting m²G for G in a standard G-C pair has a negligible effect on the stability of a simple RNA duplex, suggesting its role is more complex than simply strengthening secondary structure.[8] Its importance lies in directing and locking in the correct tertiary fold.

| Modification Site | RNA Type | Location | Early Hypothesized Function |

| m²G10 | tRNA | D-stem | Contribution to the central tRNA core structure.[4] |

| m²₂G26 | Eukaryotic tRNA | D-stem/Anticodon-stem junction | Prevents misfolding; stabilizes tertiary interactions.[4][6] |

| m²G | rRNA | Peptidyl Transferase Center (PTC) | Structural stabilization; formation of hydrophobic contacts.[6] |

Key Experimental Workflow: Analysis by 2D Thin-Layer Chromatography

To identify and quantify modified nucleosides like m²G, early researchers relied heavily on two-dimensional thin-layer chromatography (2D-TLC). This technique was foundational because it allowed for the separation of the complex mixture of nucleosides resulting from the complete digestion of an RNA molecule. The choice of this method was driven by the need for a high-resolution separation technique that could distinguish between molecules with very subtle chemical differences (e.g., a single methyl group).

Caption: Experimental workflow for identifying modified nucleosides via 2D-TLC.

Detailed Protocol: 2D-TLC for m²G Identification

This protocol represents a self-validating system. The final spot pattern is highly reproducible, and the inclusion of known standards allows for unambiguous identification, ensuring the trustworthiness of the results.

-

tRNA Isolation and Purification:

-

a. Isolate total RNA from the organism of interest using a standard method like phenol-chloroform extraction. Causality: This step is necessary to separate RNA from DNA and proteins.

-

b. Purify the tRNA fraction from the total RNA. Early methods relied on size-exclusion or ion-exchange chromatography. Causality: Isolating the tRNA class is essential to avoid confounding signals from rRNA and mRNA modifications.

-

-

Complete Enzymatic Digestion:

-

a. Resuspend the purified tRNA (approx. 10-50 µg) in a buffer containing nuclease P1. Incubate to digest the RNA into 5'-mononucleotides. Causality: Nuclease P1 is a non-specific endonuclease that cleaves RNA down to its constituent mononucleotides.

-

b. Add bacterial alkaline phosphatase (BAP) and continue incubation. This removes the 5'-phosphate group, yielding nucleosides. Causality: Digestion to the nucleoside level is critical. The charge of the phosphate group would dominate the chromatographic behavior, preventing effective separation based on the subtle differences in the bases themselves.

-

-

Two-Dimensional Thin-Layer Chromatography:

-

a. Carefully apply the nucleoside digest as a small spot onto the corner of a cellulose TLC plate. Allow the spot to dry completely.

-

b. Place the plate in a chromatography tank containing the first dimension solvent system (e.g., isobutyric acid/ammonia/water). Allow the solvent to migrate up the plate via capillary action.

-

c. Remove the plate and dry it thoroughly in a fume hood.

-

d. Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.

-

e. Place the plate in a second tank with a different solvent system (e.g., isopropanol/HCl/water). This separates the nucleosides based on different chemical properties than the first dimension. Causality: Using two orthogonal solvent systems provides much greater resolving power than a single dimension, allowing for the separation of dozens of modified nucleosides.

-

-

Visualization and Identification:

-

a. After drying, visualize the separated nucleosides by placing the plate under a short-wave UV lamp. The nucleosides will appear as dark spots against a fluorescent background (UV shadowing).

-

b. Circle the spots with a pencil. The identity of each spot, including m²G, is determined by comparing its position to a standard map created by running known, pure nucleoside standards under the same conditions.

-

Conclusion: A Foundation for Modern Epitranscriptomics

The early research into N²-methylguanosine established its fundamental role as a guardian of RNA's three-dimensional structure. Foundational studies correctly hypothesized that m²G, particularly at key junctions in tRNA and rRNA, was not merely decorative but was essential for ensuring the correct molecular fold required for function. The meticulous analytical work, exemplified by techniques like 2D-TLC, allowed researchers to map these modifications and infer their importance. While we now know these modifications also play more dynamic roles in fine-tuning translation and pre-mRNA splicing[9][10], this modern understanding is built directly upon the foundational concept of m²G as a critical structural determinant. This early work serves as a powerful reminder that the intricate functions of RNA are deeply encoded not just in its sequence, but in its chemistry.

References

-

Title: Historical Perspectives on RNA Nucleoside Modifications | Semantic Scholar Source: Semantic Scholar URL: [Link]

-

Title: N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing Source: PubMed Central URL: [Link]

-

Title: Modification and editing of RNA: Historical overview and important facts to remember Source: ResearchGate URL: [Link]

-

Title: Historical Perspectives on RNA Nucleoside Modifications Source: ResearchGate URL: [Link]

-

Title: N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs Source: Frontiers in Molecular Biosciences URL: [Link]

-

Title: RNA modification: the Golden Period 1995–2015 Source: PubMed Central URL: [Link]

-

Title: N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing Source: PubMed URL: [Link]

-

Title: Summary: the modified nucleosides of RNA Source: Nucleic Acids Research URL: [Link]

-

Title: Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs Source: RNA URL: [Link]

-

Title: N²-methylguanosine and its positions in tRNA. The structure of m²G is... Source: ResearchGate URL: [Link]

-

Title: N 2-methylguanosine is iso-energetic with guanosine in RNA duplexes and GNRA tetraloops Source: PubMed Central URL: [Link]

Sources

- 1. RNA modification: the Golden Period 1995–2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Historical Perspectives on RNA Nucleoside Modifications | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. N 2-methylguanosine is iso-energetic with guanosine in RNA duplexes and GNRA tetraloops - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Biological Role of 2-Methylguanosine in RNA Stability and Function

Intended Audience: Researchers, scientists, and drug development professionals in the fields of molecular biology, RNA biology, and therapeutics.

Abstract

N2-methylguanosine (m2G) is a post-transcriptional RNA modification found across various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). Once considered a minor, structural nucleotide, emerging evidence has recast m2G as a critical regulator of RNA stability, structure, and function. This technical guide provides an in-depth analysis of the biogenesis of m2G, its distribution, and its multifaceted role in modulating RNA stability through direct structural reinforcement and indirect influence on RNA-protein interactions. We will explore the functional consequences of this modification on essential cellular processes such as translation and splicing, detail state-of-the-art methodologies for its detection and functional characterization, and discuss future directions for research and therapeutic development.

Introduction: Beyond the Canonical Code

The functional diversity of RNA molecules extends far beyond the sequence of its four canonical bases. A vast and complex layer of regulation, known as the epitranscriptome, involves over 170 chemically distinct modifications that decorate RNA molecules.[1] These modifications are not mere decorations; they are dynamic, enzymatically controlled marks that profoundly influence RNA folding, stability, localization, and interaction with other molecules.[2] Among these, N2-methylguanosine (m2G), the methylation of the exocyclic amino group at position 2 of guanosine, plays a crucial role in maintaining the structural integrity and functional fidelity of RNA.[3] This guide synthesizes current knowledge to provide a comprehensive overview of the pivotal functions of m2G, with a particular focus on its impact on RNA stability.

Biogenesis and Distribution of 2-Methylguanosine

The installation of m2G is a highly specific, enzyme-catalyzed process. The primary methyl group donor for this reaction is S-adenosyl-L-methionine (SAM), a universal co-substrate in methylation reactions.[4][5] In eukaryotes, a family of methyltransferases (MTases) is responsible for m2G formation, often functioning as part of larger protein complexes.

Key m2G Methyltransferases:

-

TRMT11 (Trm11 in yeast): In complex with its regulatory partner TRMT112, TRMT11 is responsible for installing m2G at position 10 (m2G10) of many cytoplasmic tRNAs.[4][5] The TRMT112 subunit is crucial for stabilizing and activating the catalytic TRMT11 subunit and contributes to substrate binding.[6][7]

-

THUMPD3: This enzyme, also found in a complex with TRMT112, methylates position 6 (m2G6) in specific tRNAs.[6]

-

THUMPD2: In a departure from tRNA modification, THUMPD2 targets U6 snRNA, a core component of the spliceosome, where it is essential for m2G formation.[6]

-

TRMT1: This enzyme is responsible for the N2,N2-dimethylguanosine (m22G) modification at position 26 of tRNAs, which often occurs via a two-step process involving an m2G intermediate.[2][8][9] Human TRMT1 can catalyze either m2G or m22G formation depending on the specific tRNA substrate.[9]

The substrate recognition by these enzymes is precise. For instance, the yeast Trm11-Trm112 complex requires the mature CCA terminus of the tRNA and the canonical G10-C25 base pair for efficient methylation, indicating it acts post-transcriptionally on correctly processed tRNAs.[10]

Caption: Enzymatic conversion of Guanosine to N2-methylguanosine.

Table 1: Distribution and Enzymology of m2G Modification

| RNA Species | Position(s) | Responsible Enzyme(s) (Human) | Known Function |

| tRNA | G10 | TRMT11-TRMT112 Complex | Folding, stability, translation efficiency[4][6] |

| G6/G7 | THUMPD3-TRMT112 Complex | Translation efficiency[6] | |

| G26 | TRMT1 (as m2G or m22G precursor) | Structural integrity, preventing misfolding[8][9] | |

| snRNA | U6 snRNA (G72) | THUMPD2 | Pre-mRNA splicing[6] |

| rRNA | Multiple | (Varies by organism) | Ribosome structure and function[8][11] |

| mRNA | Internal | Trm11, Trm1 (yeast) | Impedes translation elongation[12][13] |

The Structural Role of m2G in RNA Stability

The addition of a methyl group to the N2 position of guanine has subtle but significant consequences for RNA structure and stability.

Direct Impact on Local Structure

Contrary to what might be assumed, studies have shown that substituting m2G for G in standard G-C Watson-Crick pairs or G-U wobble pairs does not significantly alter the thermodynamic stability of an RNA duplex; the modification is largely iso-energetic with an unmodified guanosine.[14][15] Its primary role is not to simply increase melting temperature but to enforce conformational specificity.

The N2-methyl group acts as a steric constraint. In tRNA, m2G10 is involved in maintaining the crucial L-shaped tertiary structure by contributing to the architecture of the tRNA core.[2][4] Similarly, the dimethylated m22G at position 26, which is preceded by m2G, prevents misfolding by precluding aberrant base pairing with cytosine and controlling the pairing mode with adenosine.[8][16] This has led to the concept of m2G-installing enzymes acting as "RNA chaperones," ensuring that tRNAs adopt their single, functionally active conformation.[8]

Sources

- 1. Emerging approaches for detection of methylation sites in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

- 3. iRNA-m2G: Identifying N2-methylguanosine Sites Based on Sequence-Derived Information - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRM11-TRM112 tRNA (m2G10) methyltransferase complex | SGD [yeastgenome.org]

- 5. Production of yeast (m2G10) methyltransferase (Trm11 and Trm112 complex) in a wheat germ cell-free translation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human TRMT1 catalyzes m2G or m22G formation on tRNAs in a substrate-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Required Elements in tRNA for Methylation by the Eukaryotic tRNA (Guanine- N2-) Methyltransferase (Trm11-Trm112 Complex) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00229A [pubs.rsc.org]

- 14. N 2-methylguanosine is iso-energetic with guanosine in RNA duplexes and GNRA tetraloops - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N 2-methylguanosine is iso-energetic with guanosine in RNA duplexes and GNRA tetraloops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methylguanosine (m2G) as a Post-Transcriptional Modification

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to 2-Methylguanosine (m2G): A Subtle Mark with Significant Impact

Post-transcriptional RNA modifications, collectively known as the epitranscriptome, represent a critical layer of gene regulation. Among the more than 170 known chemical modifications, N2-methylguanosine (m2G) is a conserved mark found across various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA)[1][2][3][4][5]. This modification involves the addition of a single methyl group to the exocyclic amine at the second position of the guanine base. While structurally subtle, this change has profound implications for RNA structure, function, and the regulation of fundamental cellular processes like protein synthesis and pre-mRNA splicing[1][5].

A. Chemical Structure and Properties

2-Methylguanosine is formed by the enzymatic transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the N2 position of a guanosine residue within an RNA molecule. This addition does not alter the Watson-Crick base-pairing face of the guanine, allowing it to still pair with cytosine. However, the presence of the methyl group can influence the local RNA structure and its interactions with proteins[2].

B. Overview of its Role as a Post-Transcriptional Modification

The biological functions of m2G are context-dependent, varying with its location within different RNA molecules. In the heavily modified tRNA, m2G is crucial for maintaining the structural integrity required for accurate translation[2]. In the spliceosomal snRNAs, it contributes to the efficiency of pre-mRNA splicing[1][5]. Emerging evidence also points to its presence in rRNA, where it may influence ribosome biogenesis, and in mRNA, where its role is an active area of investigation[3][4][6]. The enzymes that install, and potentially regulate, these marks are emerging as key players in cellular homeostasis and disease, making them attractive targets for therapeutic development.

II. Biogenesis of 2-Methylguanosine: The Writer Complexes

The deposition of m2G is catalyzed by a family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTases). In humans, these enzymes typically function as heterodimeric complexes, where a catalytic subunit is paired with and allosterically activated by the highly conserved protein TRMT112[1][7]. This modularity allows for precise targeting to different RNA substrates and positions.

A. The m2G Methyltransferase Machinery

-

TRMT11-TRMT112 Complex (tRNA G10): The complex of tRNA methyltransferase 11 (TRMT11) and TRMT112 is responsible for methylating guanosine at position 10 in the D-loop of specific tRNAs. This modification contributes to the overall structural stability of the tRNA molecule[1][5].

-

THUMPD3-TRMT112 Complex (tRNA G6): The THUMP domain-containing protein 3 (THUMPD3) in complex with TRMT112 catalyzes the formation of m2G at position 6 in the acceptor stem of a broad range of tRNAs[8]. The absence of this modification has been shown to impair global protein synthesis[1].

-

THUMPD2-TRMT112 Complex (snRNA U6): The elusive "orphan" modification on U6 snRNA, a core component of the spliceosome, was identified as m2G at position 72. The THUMPD2-TRMT112 complex is the writer responsible for this modification, highlighting a role for m2G in fine-tuning pre-mRNA splicing[1][5].

-

TRMT1 (tRNA G26): Unlike the others, tRNA methyltransferase 1 (TRMT1) is responsible for the formation of N2,N2-dimethylguanosine (m2,2G) at position 26 in the majority of cytoplasmic and mitochondrial tRNAs. This process occurs in a stepwise manner, with m2G being the intermediate. Therefore, TRMT1 possesses m2G methyltransferase activity.

B. The Role of the TRMT112 Activator

TRMT112 acts as a central hub protein that stabilizes and activates multiple methyltransferases. Its interaction is crucial for enhancing SAM binding to the catalytic subunit and for contributing to substrate recognition. The interactions between TRMT112 and its various MTase partners are mutually exclusive, suggesting a competitive mechanism for the regulation of different RNA modification pathways[1][7].

C. Biogenesis Pathway of m2G Modification

This diagram illustrates the central role of the activator protein TRMT112 in forming distinct heterodimeric complexes with catalytic subunits (TRMT11, THUMPD3, THUMPD2) to methylate specific guanosine residues on different RNA substrates.

Caption: Biogenesis pathway for N2-methylguanosine (m2G) modification.

III. Functional Roles of m2G Across the Transcriptome

The functional consequence of an m2G modification is intimately tied to its location.

-

In Transfer RNA (tRNA): tRNAs are the most heavily modified RNA species. m2G modifications at positions G6, G10, and G26 are located at the junctions of helical stems and loops. These modifications are thought to prevent the formation of non-canonical base pairs and stabilize the rigid L-shaped tertiary structure of the tRNA, which is essential for its function in decoding mRNA and delivering the correct amino acid to the ribosome[2]. The synergistic absence of m2G at positions 6 and 10 has been shown to impair protein synthesis[1].

-

In Small Nuclear RNA (snRNA): The m2G modification at position 72 of U6 snRNA is located within the catalytic core of the spliceosome. Its presence is important for fine-tuning pre-mRNA splicing, although the precise mechanistic details are still under investigation[1][5].

-

In Ribosomal RNA (rRNA): Several m2G sites have been identified in bacterial rRNA, where they cluster in functionally important regions like the decoding center and the peptidyltransferase center[6][9]. In E. coli, the enzymes RsmC, RsmD, RlmG, and RlmL are responsible for these modifications[6][9]. In human 18S rRNA, the Bud23-TRMT112 complex is responsible for an m7G modification, but the specific writers for m2G in human rRNA are less characterized[5][10]. These modifications are hypothesized to stabilize the fine structure of rRNA and optimize ribosome function[9].

-

In Messenger RNA (mRNA): The presence of m2G in eukaryotic mRNA is an emerging area of research. Recent sensitive mass spectrometry studies have detected low levels of m2G in mRNA from S. cerevisiae[3][4]. Functional studies using in vitro translation systems suggest that the presence of m2G within an mRNA codon can impede the rate of amino acid addition by the ribosome, suggesting a potential role in modulating translation elongation[3][4]. The enzymes responsible for m2G deposition in mRNA are thought to be the same ones that modify tRNA, such as Trm11[3].

Quantitative Abundance of m2G

| RNA Type | Relative Abundance of m2G | Key Writer Enzyme(s) | Primary Location(s) | Reference(s) |

| tRNA | High | TRMT11, THUMPD3, TRMT1 | D-loop, Acceptor Stem, Anticodon Stem | [1],[8],[5] |

| snRNA | Moderate | THUMPD2 | U6 snRNA (Spliceosome Core) | [1],[5] |

| rRNA | Low to Moderate | RsmC/D, RlmG/L (in bacteria) | Decoding & Peptidyltransferase Centers | [6],[9] |

| mRNA | Low / Trace | Trm11 (in yeast) | Codon-dependent | [3],[4] |

IV. Regulation and Cellular Dynamics

The epitranscriptome is not static; it is dynamically regulated in response to cellular signaling and environmental cues.

-

Regulation of m2G Writer Expression and Activity: The activity of m2G methyltransferases can be regulated at the transcriptional level. For instance, the lncRNA THUMPD3-AS1 has been shown to be highly expressed in non-small cell lung cancer and regulates cellular self-renewal, suggesting a potential link to the regulation of THUMPD3 itself[11]. Furthermore, since the catalytic subunits require the activator TRMT112, the cellular levels and availability of TRMT112 could serve as a key regulatory point for m2G modification pathways[12]. The activity of these enzymes is also subject to post-translational modifications, which can influence their stability, localization, and interactions[12].

-

m2G Modification in Response to Cellular Stress: The landscape of tRNA modifications is known to change in response to cellular stress, such as hypoxia and oxidative stress. Studies have shown that exposure to hypobaric hypoxia alters the abundance of tRNA modifications, which in turn affects tRNA stability and leads to a reduction in overall protein synthesis[8][13][14]. This suggests that the regulation of m2G and other modifications is part of an adaptive cellular response to environmental challenges. For example, hepatic tRNA methyltransferase activity has been observed to double after 10 days of hypoxia in rats[6].

V. Methodologies for m2G Detection and Analysis

The study of m2G requires sensitive and specific analytical techniques. The two primary methodologies are quantitative mass spectrometry and antibody-based enrichment coupled with sequencing.

A. Quantitative Mass Spectrometry (LC-MS/MS) for Global m2G Quantification

Principle and Causality: This is the gold standard for the discovery and absolute quantification of RNA modifications. The method relies on the complete enzymatic digestion of purified RNA into individual nucleosides. These nucleosides are then separated by liquid chromatography (LC) and detected by tandem mass spectrometry (MS/MS). Each nucleoside has a unique retention time and mass-to-charge ratio, allowing for unambiguous identification and quantification against a standard curve of known amounts of purified nucleosides. The choice to digest the RNA completely to nucleosides, rather than fragments, allows for global quantification without sequence context but loses site-specific information.

-

RNA Isolation & Purification:

-

Isolate total RNA from cells or tissues using a standard Trizol or column-based method.

-

Self-Validation: Assess RNA integrity and purity using a Bioanalyzer and NanoDrop spectrophotometer. High-quality RNA (RIN > 9) is crucial.

-

To analyze a specific RNA species (e.g., tRNA, mRNA), purify the desired fraction from the total RNA pool. For tRNA, this can be done using size-selection gel electrophoresis. For mRNA, use oligo(dT) magnetic beads.

-

-

Enzymatic Digestion to Nucleosides:

-

In a nuclease-free tube, combine 1-5 µg of purified RNA with a digestion master mix. A typical mix includes Nuclease P1 (to digest RNA to 5'-mononucleotides) and bacterial alkaline phosphatase (to remove the 5'-phosphate).

-

Incubate at 37°C for 2-4 hours.

-

Causality: Complete digestion to the nucleoside level is essential for accurate quantification and separation by reversed-phase LC.

-

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture into an LC-MS/MS system.

-

Liquid Chromatography: Separate the nucleosides on a C18 reversed-phase column using a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)[1].

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Detect m2G using Multiple Reaction Monitoring (MRM) by monitoring the specific transition from the precursor ion (m/z 298.1) to a characteristic product ion (m/z 166.1).

-

Causality: MRM provides high sensitivity and specificity by filtering for both the parent mass and a specific fragment mass, reducing chemical noise.

-

-

Quantification:

-

Generate a standard curve by running known concentrations of purified m2G and canonical nucleosides (A, C, G, U).

-

Calculate the amount of m2G in the sample by comparing its peak area to the standard curve.

-

Normalize the amount of m2G to the amount of one of the canonical nucleosides (e.g., guanosine) to express the abundance as a ratio (e.g., m2G/G).

-

Caption: Self-validating workflow for m2G-RIP-Seq using competitive elution.

VI. m2G in Disease and as a Therapeutic Target

Given the fundamental roles of tRNA and snRNA modifications in protein synthesis and splicing, it is unsurprising that dysregulation of the m2G writer enzymes is linked to human diseases.

-

Dysregulation of m2G in Cancer and Neurological Disorders: Alterations in the expression of m2G writer enzymes are increasingly being reported in various cancers. For example, the lncRNA THUMPD3-AS1, which is correlated with THUMPD3, is upregulated in non-small cell lung cancer and gastric cancer, where it promotes proliferation and invasion.[11][15][16][17] This suggests that elevated THUMPD3 activity may contribute to tumorigenesis. Furthermore, since tRNA modifications are crucial for neuronal function, pathogenic variants in tRNA modification enzymes, including TRMT1, are implicated in a range of neurodevelopmental disorders and intellectual disabilities.

-

The m2G Writer Enzymes as Druggable Targets: The enzymatic pockets of methyltransferases are well-suited for the development of small molecule inhibitors.[13] The dependence of cancer cells on finely tuned protein synthesis and splicing makes the enzymes that regulate these processes, such as the m2G writers, attractive therapeutic targets. Inhibiting these enzymes could selectively impair the fitness of cancer cells, which often operate under high translational demand. THUMPD3, in particular, has been highlighted as a candidate target in anti-cancer therapy due to its role in regulating cancer-relevant alternative splicing and promoting proliferation.[8]

-

Current Landscape of Inhibitor Development: The development of specific inhibitors for m2G methyltransferases is an active area of research. While clinical trials are underway for inhibitors of other RNA methyltransferases like METTL3 (an m6A writer) and protein methyltransferases, the specific targeting of TRMT1, TRMT11, and the THUMPD family is in earlier, preclinical stages.[18] High-throughput screening campaigns are being designed to identify small molecules that can disrupt the activity of these enzymes, paving the way for a new class of epitranscriptomic drugs.[13]

VII. Conclusion and Future Perspectives

N2-methylguanosine is a widespread and functionally significant post-transcriptional RNA modification. From ensuring the structural integrity of tRNAs for faithful translation to fine-tuning the spliceosome's catalytic core, the impact of this single methyl group is profound. The identification of the TRMT112-dependent writer complexes has provided a molecular basis for understanding how these marks are placed with precision.

For researchers and drug developers, the field of m2G presents exciting opportunities. The advancement of sensitive detection methods like LC-MS/MS and validated RIP-seq protocols will continue to expand our understanding of the m2G epitranscriptome, particularly in dynamic contexts like stress response and disease progression. The clear links between m2G writer enzymes and cancer biology position them as a promising new class of therapeutic targets. The development of potent and selective small molecule inhibitors against enzymes like THUMPD3 and TRMT11 holds the potential to translate our fundamental understanding of RNA modification into novel clinical interventions.

VIII. References

-

Discovery of small molecule inhibitors for protein N-terminal methyltransferase. Grantome. [Link]

-

Sergiev, P. V., Bogdanov, A. A., & Dontsova, O. A. (2007). Ribosomal RNA guanine-(N2)-methyltransferases and their targets. Nucleic acids research, 35(7), 2295–2301. [Link]

-

Wang, C., Ulryck, N., Herzel, L., Pythoud, N., Kleiber, N., Guérineau, V., ... & Graille, M. (2023). N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing. Nucleic Acids Research, 51(14), 7496-7519. [Link]

-

Chen, Y., Chen, Y., Zhang, Y., Chen, Y., & Zhang, Y. (2024). THUMPD3 regulates alternative splicing of ECM transcripts in human lung cancer cells and promotes proliferation and migration. PLoS genetics, 20(1), e1011108. [Link]

-

RFhy-m2G: Identification of RNA N2-methylguanosine modification sites based on random forest and hybrid features. (2021). Methods. [Link]

-

Hypoxia induces alterations in tRNA modifications involved in translational control. (2023). BMC Biology. [Link]

-

Post‐Translational Modifications of RNA‐Modifying Proteins in Cellular Dynamics and Disease Progression. (2024). Advanced Science. [Link]

-

Basu, S., & Hess, D. (2022). Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation. bioRxiv. [Link]

-

RFhy-m2G: Identification of RNA N2-methylguanosine Modification Sites Based on Random Forest and Hybrid Features. Request PDF. [Link]

-

Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation. (2023). RSC Chemical Biology. [Link]

-

N2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing. (2023). Nucleic Acids Research. [Link]

-

THUMPD3-AS1 Is Correlated With Non-Small Cell Lung Cancer And Regulates Self-Renewal Through miR-543 And ONECUT2. (2019). OncoTargets and Therapy. [Link]

-

Sloan, K. E., Warda, A. S., Sharma, S., Entian, K. D., Lafontaine, D. L., & Bohnsack, M. T. (2017). Tuning the ribosome: the influence of rRNA modification on eukaryotic ribosome biogenesis and function. RNA biology, 14(9), 1138–1152. [Link]

-

N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing. (2023). PubMed. [Link]

-

Antibodies elicited by N2,N2-7-trimethylguanosine react with small nuclear RNAs and ribonucleoproteins. (1983). Journal of Biological Chemistry. [Link]

-

Human TRMT112-Methyltransferase Network Consists of Seven Partners Interacting with a Common Co-Factor. (2021). International Journal of Molecular Sciences. [Link]

-

Sergiev, P. V., Bogdanov, A. A., & Dontsova, O. A. (2007). Ribosomal RNA guanine-(N2)-methyltransferases and their targets. Nucleic Acids Research. [Link]

-

Methylation modifications in tRNA and associated disorders: Current research and potential therapeutic targets. (2023). Journal of Cellular and Molecular Medicine. [Link]

-

Su, D., Chan, C. T., Gu, C., Lim, K. S., Chionh, Y. H., McBee, M. E., ... & Dedon, P. C. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature protocols, 9(4), 828-841. [Link]

-

N2-methylguanosine modifications on human tRNAs and snRNA U6 are important for colon cancer cell proliferation, protein translation and pre-mRNA splicing. (2023). EMBL-EBI. [Link]

-

LncRNA THUMPD3-AS1 promotes invasion and EMT in gastric cancer by regulating the miR-1297/BCAT1 pathway. (2023). iScience. [Link]

-

Structural and catalytic roles of the human 18S rRNA methyltransferases DIMT1 in ribosome assembly and translation. (2020). Journal of Biological Chemistry. [Link]

-

m1A Post-Transcriptional Modification in tRNAs. (2020). Genes. [Link]

-

Ribosomal RNA guanine-(N2)-methyltransferases and their targets. (2007). PubMed. [Link]

-

scheme and representative tree of guanosine-derived RNA modifications... - ResearchGate. [Link]

-

Epitranscriptome. Wikipedia. [Link]

-

Enzymatic analysis of Trm11-Trm112 mutants Mutants K m for tRNA (M) a k... | Download Table. ResearchGate. [Link]

-

LC-MS/MS analysis of human cellular tRNA. (2020). EMBL-EBI. [Link]

-

TRMT11 Gene Card. GeneCards. [Link]

-

tRNA Modification Analysis by MS. CD Genomics. [Link]

-

Functional implications of ribosomal RNA methylation in response to environmental stress. (2014). Biochimie. [Link]

-

The 18S rRNA m 7 G and m Am A 2 6 2 - ResearchGate. [Link]

-

Ribosomal RNA guanine-(N2)-methyltransferases and their targets. (2007). ResearchGate. [Link]

-

THUMPD3-AS1 Is Correlated With Non-Small Cell Lung Cancer And Regulate | OTT. (2019). OncoTargets and Therapy. [Link]

-

(PDF) LncRNA THUMPD3-AS1 promotes invasion and EMT in gastric cancer by regulating the miR-1297/BCAT1 pathway. (2023). ResearchGate. [Link]

-

RNA immunoprecipitation to identify in vivo targets of RNA editing and modifying enzymes. (2022). STAR Protocols. [Link]

-

Required Elements in tRNA for Methylation by the Eukaryotic tRNA (Guanine-N 2 -) Methyltransferase (Trm11-Trm112 Complex). (2022). International Journal of Molecular Sciences. [Link]

-

TRMT112 - Multifunctional methyltransferase subunit TRM112-like protein - Homo sapiens (Human) | UniProtKB | UniProt. [Link]

-

Mapping of the Chemical Modifications of rRNAs. (2022). NCBI Bookshelf. [Link]

-

Mutations in RNA methylating enzymes in disease. (2017). Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms. [Link]

-

Poly(G)7 box: a functional element of mammalian 18S rRNA involved in translation. (2024). BMC Biology. [Link]

-

The development of small molecules targeting methyltransferase-like 3. (2023). Future Medicinal Chemistry. [Link]

-

m7G RNA Enrichment & Quantification Kit. RayBiotech. [Link]

-

Immunoprecipitation of Tri-methylated Capped RNA. (2018). Bio-protocol. [Link]

Sources

- 1. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RFhy-m2G: Identification of RNA N2-methylguanosine modification sites based on random forest and hybrid features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00229A [pubs.rsc.org]

- 5. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ribosomal RNA guanine-(N2)-methyltransferases and their targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human TRMT112-Methyltransferase Network Consists of Seven Partners Interacting with a Common Co-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. THUMPD3 regulates alternative splicing of ECM transcripts in human lung cancer cells and promotes proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. THUMPD3-AS1 Is Correlated With Non-Small Cell Lung Cancer And Regulates Self-Renewal Through miR-543 And ONECUT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Post‐Translational Modifications of RNA‐Modifying Proteins in Cellular Dynamics and Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of small molecule inhibitors for protein N-terminal methyltransferase - Rong Huang [grantome.com]

- 14. m1A Post-Transcriptional Modification in tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LncRNA THUMPD3-AS1 promotes invasion and EMT in gastric cancer by regulating the miR-1297/BCAT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. researchgate.net [researchgate.net]

- 18. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

The Pivotal Role of 2-Methylguanosine (m2G) in tRNA: A Technical Guide for Researchers

Abstract

The epitranscriptome, the collection of chemical modifications to RNA, adds a critical layer of regulatory complexity to gene expression. Among the more than 170 known RNA modifications, those found in transfer RNA (tRNA) are particularly abundant and functionally significant. This technical guide provides an in-depth exploration of 2-methylguanosine (m2G), a conserved modification found at key positions within the tRNA structure. We will delve into the biosynthesis of m2G, its crucial functions in maintaining tRNA structure and stability, and its synergistic role in ensuring efficient and accurate protein synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to investigate the multifaceted functions of m2G. By understanding the causality behind experimental choices and adhering to principles of scientific integrity, this document aims to be a valuable resource for advancing our understanding of tRNA biology and its implications in health and disease.

Introduction: The Significance of tRNA Modifications

Transfer RNA (tRNA) molecules are central to the process of translation, serving as the adaptor molecules that decode the genetic information in messenger RNA (mRNA) into the amino acid sequence of proteins.[1] For tRNAs to perform this function with high fidelity, they must adopt a precise L-shaped tertiary structure. This intricate folding is heavily reliant on a vast array of post-transcriptional modifications.[2] These chemical alterations, ranging from simple methylations to complex additions, are critical for tRNA stability, proper folding, and interaction with the ribosome and aminoacyl-tRNA synthetases.[3][4] Dysregulation of these modifications has been linked to a variety of human pathologies, including neurodevelopmental disorders and cancer.[5][6]

Among these modifications, 2-methylguanosine (m2G) is a methylation of the guanosine base at the N2 position.[7] It is predominantly found at positions 6, 7, and 10 of cytosolic and mitochondrial tRNAs, located at the junction of the acceptor stem and the D-arm.[8][9] This guide will provide a comprehensive overview of the enzymatic machinery responsible for m2G deposition, its structural and functional consequences for the tRNA molecule, and detailed methodologies for its study.

Biosynthesis of 2-Methylguanosine: The TRMT11 and THUMPD3 Methyltransferases

The formation of m2G in human tRNAs is primarily catalyzed by two key methyltransferase enzymes: TRMT11 and THUMPD3.[10][11] These enzymes are responsible for methylating guanosine at position 10 (m2G10) and positions 6 and 7 (m2G6/7), respectively.[12][13] Both TRMT11 and THUMPD3 require a cofactor, TRMT112, for their activity.[13] TRMT112 acts as a universal activator for several methyltransferases, enhancing their stability and catalytic function.[14]

The catalytic process involves the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the N2 position of the guanine base. The absence of either TRMT11 or THUMPD3 leads to a significant reduction in the total levels of m2G in tRNA, with the simultaneous knockout of both enzymes resulting in an almost complete loss of this modification.[10]

The Structural and Functional Importance of 2-Methylguanosine

The presence of m2G at the acceptor stem-D-arm junction is critical for maintaining the correct L-shaped tertiary structure of tRNA. While the single methyl group of m2G does not disrupt Watson-Crick base pairing with cytosine, it plays a subtle yet crucial role in stabilizing the local RNA structure.[8]

Impact on tRNA Folding and Stability

The methylation at the N2 position of guanine can prevent the formation of alternative, non-functional tRNA conformations, effectively acting as an RNA chaperone to guide the molecule into its biologically active fold.[4][15] The absence of m2G can lead to tRNA misfolding, which in turn can make the tRNA susceptible to degradation.[15] While direct quantitative data on the effect of m2G on tRNA melting temperature is an area of active research, the stabilizing role of other modifications in the tRNA core suggests that m2G contributes to the overall thermal stability of the molecule.[14][16] For instance, a combination of modifications has been shown to increase tRNA melting temperature by nearly 10°C in thermophiles.[14]

Synergistic Role in Protein Synthesis

While the absence of m2G does not appear to significantly affect tRNA aminoacylation, it has a notable impact on overall protein synthesis.[10] Studies have shown that the concomitant loss of m2G at positions 6, 7, and 10 impairs global protein synthesis, suggesting a synergistic function of these modifications.[10] This impairment is not due to a reduction in tRNA stability or charging but likely stems from a less efficient interaction of the improperly folded tRNA with the ribosome. The precise mechanism by which m2G influences translational efficiency is an area of ongoing investigation.

| Cell Line | Genotype | m2G Levels (relative to parental) |

| HCT116 | Parental | 100% |

| HCT116 | TRMT11 KO | ~60% |

| HCT116 | THUMPD3 KO | ~80% |

| HCT116 | TRMT11/THUMPD3 double KO | ~15% |

| Table 1: Relative m2G levels in total tRNA from HCT116 knockout cell lines, as determined by LC-HRMS. Data synthesized from Wang et al. (2023).[10] |

Experimental Methodologies for the Study of 2-Methylguanosine

Investigating the function of m2G requires a combination of biochemical and molecular biology techniques. This section provides detailed protocols for the key experiments used to analyze m2G in tRNA.

Quantification of 2-Methylguanosine by HPLC-Coupled Mass Spectrometry (HPLC-MS)

This protocol outlines the steps for the sensitive and quantitative analysis of m2G in total tRNA.[17][18]

Protocol 4.1.1: tRNA Isolation and Digestion

-

tRNA Purification: Isolate total RNA from cells or tissues using a standard RNA extraction method (e.g., TRIzol). Purify the tRNA fraction using HPLC or other size-selection methods.

-

Enzymatic Hydrolysis:

-

To 5-10 µg of purified tRNA, add nuclease P1 (2U) in 10 mM ammonium acetate (pH 5.3) and incubate at 37°C for 2 hours.

-

Add bacterial alkaline phosphatase (1U) and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.

-

Terminate the reaction by filtering the sample through a 10-kDa molecular weight cutoff filter.

-

Protocol 4.1.2: HPLC-MS Analysis

-

Chromatographic Separation: Resolve the digested nucleosides on a C18 reversed-phase HPLC column using a gradient of aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., 0.1% formic acid in acetonitrile).

-

Mass Spectrometry Detection: Couple the HPLC to a tandem quadrupole mass spectrometer (QQQ) operating in dynamic multiple reaction monitoring (MRM) mode.

-

Quantification: Identify m2G based on its specific retention time and mass-to-charge ratio (m/z). Quantify the relative amount of m2G by comparing its peak area to that of a canonical nucleoside (e.g., guanosine). For absolute quantification, use an external calibration curve with a synthetic m2G standard.[17]

In Vitro Aminoacylation Assay

This non-radioactive assay is used to determine if the absence of m2G affects the ability of a tRNA to be charged with its cognate amino acid by its aminoacyl-tRNA synthetase (aaRS).

Protocol 4.2.1: Preparation of tRNA and aaRS

-

In Vitro Transcription of tRNA: Synthesize the tRNA of interest with and without the m2G modification using in vitro transcription with T7 RNA polymerase. Purify the transcribed tRNA by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Purification of aaRS: Overexpress and purify the cognate aaRS using standard protein purification techniques.

Protocol 4.2.2: Aminoacylation Reaction and Analysis

-

Reaction Setup: In a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl2, 10 mM DTT, 6 mM ATP), combine the in vitro transcribed tRNA, the purified aaRS, and the cognate amino acid.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).

-

Biotinylation and Streptavidin Conjugation:

-

Biotinylate the α-amino group of the charged amino acid using a biotin-NHS ester.

-

Add streptavidin to the reaction, which will bind to the biotinylated aminoacyl-tRNA.

-

-

Gel Electrophoresis: Separate the reaction products on a denaturing PAGE/urea gel. The streptavidin-conjugated aminoacyl-tRNA will migrate slower than the uncharged tRNA.

-

Quantification: Stain the gel and quantify the band intensities to determine the percentage of aminoacylated tRNA.

Analysis of Global Protein Synthesis

To assess the impact of m2G on overall translational activity, several methods can be employed. Polysome profiling by sucrose density gradient centrifugation is a classic technique to visualize the distribution of ribosomes on mRNAs.

Protocol 4.3.1: Polysome Profiling

-

Cell Lysis: Lyse cells in a buffer containing cycloheximide to "freeze" ribosomes on the mRNA.

-

Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in centrifuge tubes.

-

Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed.

-

Fractionation and Analysis: Fractionate the gradient and measure the absorbance at 260 nm to generate a polysome profile. A decrease in the polysome-to-monosome ratio in cells lacking m2G would indicate a defect in translation.

Alternatively, in vivo labeling techniques can provide a more direct measure of protein synthesis rates.

Protocol 4.3.2: In Vivo Non-Canonical Amino Acid Tagging

-

Metabolic Labeling: Culture cells in the presence of a non-canonical amino acid analog, such as azidohomoalanine (AHA) or O-propargyl-puromycin (OP-Puro), which will be incorporated into newly synthesized proteins.[5][19]

-

Cell Lysis and Click Chemistry: Lyse the cells and perform a click chemistry reaction to attach a fluorescent probe to the incorporated amino acid analog.

-

Detection and Quantification: The amount of newly synthesized protein can be quantified by fluorescence microscopy, flow cytometry, or western blotting.[3]

Relevance in Disease and Drug Development

Given the fundamental role of tRNA modifications in maintaining translational fidelity and efficiency, it is not surprising that defects in the enzymes that install these modifications are linked to human diseases. While direct links between m2G and specific diseases are still being elucidated, the observation that the absence of m2G impairs cell proliferation highlights its importance in cellular health.[10]

The enzymes responsible for m2G formation, TRMT11 and THUMPD3, represent potential targets for therapeutic intervention. Developing small molecule inhibitors of these methyltransferases could be a strategy for diseases characterized by aberrant translational control, such as certain cancers. Furthermore, understanding the role of m2G in tRNA stability and function is crucial for the development of tRNA-based therapeutics.

Conclusion

2-Methylguanosine is a vital modification in tRNA that plays a multifaceted role in ensuring the fidelity of protein synthesis. From its precise installation by the TRMT11 and THUMPD3 methyltransferases to its function in maintaining the structural integrity of tRNA, m2G is a key player in the epitranscriptomic regulation of translation. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the functions of m2G and its implications in health and disease. As our understanding of the epitranscriptome continues to expand, the study of individual modifications like m2G will undoubtedly reveal new layers of biological regulation and open up novel avenues for therapeutic development.

References

-

Wang, C., Ulryck, N., Herzel, L., Pythoud, N., Kleiber, N., Guérineau, V., Jactel, V., Moritz, C., Bohnsack, M. T., Carapito, C., Touboul, D., Bohnsack, K. E., & Graille, M. (2023). N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing. Nucleic Acids Research, 51(14), 7496–7519. [Link]

-

Petrosyan, J., & Bohnsack, K. E. (2024). N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs. Frontiers in RNA Research, 2. [Link]

-

Ochi, A., & Ohtani, M. (2018). 7-Methylguanosine Modifications in Transfer RNA (tRNA). International Journal of Molecular Sciences, 19(12), 4080. [Link]

-

Hooshmandi, M., Wong, C., Lister, K. C., Brown, N., Cai, W., Ho-Tieng, D., Stecum, P., Backman, T., Kostantin, E., & Khoutorsky, A. (2024). Protocol for measuring protein synthesis in specific cell types in the mouse brain using in vivo non-canonical amino acid tagging. STAR Protocols, 5(1), 102775. [Link]

-

Avcilar-Kucukgoze, I., Gamper, H., Hou, Y.-M., & Kashina, A. (2020). Purification and Use of tRNA for Enzymatic Post-translational Addition of Amino Acids to Proteins. STAR Protocols, 1(3), 100207. [Link]

-

Hou, Y.-M. (2020). A Label-Free Assay for Aminoacylation of tRNA. International Journal of Molecular Sciences, 21(19), 7415. [Link]

-

Signer, R. A. J., & Kintele, F. (2018). Cell-type-specific quantification of protein synthesis in vivo. Nature Protocols, 13(1), 131–148. [Link]

-

Signer, R. A. J., & Kintele, F. (2018). Cell-type-specific quantification of protein synthesis in vivo. Springer Nature Experiments. [Link]

-

Su, D., Chan, C. T. Y., Gu, C., Lim, K. S., Chionh, Y. H., McBee, M. E., Russell, B. S., Babu, I. R., Begley, T. J., & Dedon, P. C. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols, 9(4), 828–841. [Link]

-

Wang, C., Ulryck, N., Herzel, L., Pythoud, N., Kleiber, N., Guérineau, V., Jactel, V., Moritz, C., Bohnsack, M. T., Carapito, C., Touboul, D., Bohnsack, K. E., & Graille, M. (2023). N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing. Nucleic Acids Research, 51(14), 7496–7519. [Link]

-

Su, D., Chan, C. T. Y., Gu, C., Lim, K. S., Chionh, Y. H., McBee, M. E., Russell, B. S., Babu, I. R., Begley, T. J., & Dedon, P. C. (2014). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Nature Protocols, 9(4), 828–841. [Link]

-

Hirata, R., Nishida, M., Tomikawa, C., & Hori, H. (2019). Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures. Journal of Bacteriology, 201(22). [Link]

-

Khan Academy. (n.d.). tRNAs and ribosomes. Khan Academy. [Link]

-

Petrosyan, J., & Bohnsack, K. E. (2024). N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs. Frontiers in RNA Research, 2. [Link]

-

Hirata, R., Nishida, M., Tomikawa, C., & Hori, H. (2019). Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures. PubMed. [Link]

-

Pallan, P. S., Vainauskas, S., & Egli, M. (2008). Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs. RNA, 14(10), 2099–2109. [Link]

-

Ochi, A., & Ohtani, M. (2018). 7-Methylguanosine Modifications in Transfer RNA (tRNA). International Journal of Molecular Sciences, 19(12), 4080. [Link]

-

Yang, Z., Zhang, K., Manning, A. C., Lentini, J. M., Howard, J., Dalwigk, F., Maroofian, R., Efthymiou, S., Chan, P., Eliseev, S. I., Ghayoor Karimiani, E., Bakhshoodeh, B., Houlden, H., Kaiser, S. M., Lowe, T. M., & Fu, D. (2021). THUMPD3–TRMT112 is a m2G methyltransferase working on a broad range of tRNA substrates. Nucleic Acids Research, 49(20), 11900–11919. [Link]

-

Nishida, M., Hirata, R., Tomikawa, C., & Hori, H. (2022). The m²G modification has been found at positions 6, 7, 9, 10, 18, 26, 27, 57 and 67 in tRNAs: these positions are filled in the cloverleaf structure of tRNA. ResearchGate. [Link]

-

Hirata, R., Nishida, M., Tomikawa, C., & Hori, H. (2019). Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures. ASM Journals. [Link]

-

Yang, Z., Zhang, K., Manning, A. C., Lentini, J. M., Howard, J., Dalwigk, F., Maroofian, R., Efthymiou, S., Chan, P., Eliseev, S. I., Ghayoor Karimiani, E., Bakhshoodeh, B., Houlden, H., Kaiser, S. M., Lowe, T. M., & Fu, D. (2021). THUMPD3-TRMT112 is a m2G methyltransferase working on a broad range of tRNA substrates. PubMed. [Link]

-

Petrosyan, J., & Bohnsack, K. E. (2024). N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs. Frontiers. [Link]

-

Lorenz, C., Latanish, B., & Shair, M. D. (2019). Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation. PubMed Central. [Link]

-